{2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Description
{2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid is a thiazole derivative characterized by a thioether linkage between the 4-methylbenzyl group and the thiazole ring, with an acetic acid substituent at the 4-position of the thiazole core. This compound belongs to a broader class of thiazole-based molecules known for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties.
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-9-2-4-10(5-3-9)7-17-13-14-11(8-18-13)6-12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNJSPKALKCOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Systems
Temperature and Timing
Yield Improvements
-
Catalysts : Triethylamine (1.5 equiv) boosts thiolation efficiency.
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Purification : Recrystallization from n-butanol increases purity to >95%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Thiosemicarbazone Formation via Condensation
The acetic acid moiety participates in condensation reactions with nucleophiles like thiosemicarbazide under acidic conditions. This forms thiosemicarbazone derivatives, which serve as intermediates for further cyclization:
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Reflux in acetic acid | Thiosemicarbazide | [(1-aryl-5-formylimidazol-4-yl)thio]acetic acid thiosemicarbazones | High (specific yield not reported) |
These thiosemicarbazones act as N,S-binucleophiles in subsequent cyclocondensation reactions .
Cyclocondensation with Electrophiles
The thiosemicarbazone derivatives undergo cyclization with electrophilic reagents to form fused heterocycles:
Example reaction with monochloroacetic acid:
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Conditions: Heating in acetic acid
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Product: (1,3-thiazol-2-yl)hydrazones of [(1-aryl-5-formylimidazol-4-yl)thio]acetic acid .
Example reaction with maleic anhydride:
Amide Coupling at the Carboxylic Acid Group
The acetic acid group undergoes amidation with aromatic amines or isocyanates:
| Reaction Type | Reagents | Catalyst | Product Class | Biological Activity |
|---|---|---|---|---|
| Amide coupling | 4-Fluorophenylamine, 4-methylbenzylamine | None reported | N-(4-fluorophenyl)acetamides | Anticancer, enzyme inhibition |
For instance, reaction with 4-fluorophenylisocyanate produces N-(4-fluorophenyl)-2-((4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a compound studied for kinase inhibition .
Oxidative Cyclization
The thioether linkage (-S-CH2-C6H4-CH3) can participate in oxidative cyclization:
Example protocol:
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Reagent: FeCl3·6H2O (3 equiv) in 80% acetic acid
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Product: 2-amino-5-(4-chloroimidazole-5-yl)-1,3,4-thiadiazoles via sulfur oxidation and ring closure .
Sulfur-Alkylation Reactions
The benzylthio group undergoes nucleophilic substitution:
| Target Site | Alkylating Agent | Product | Application |
|---|---|---|---|
| Benzylthio (-S-CH2-C6H4-CH3) | Chloroacetic acid anilides | S-alkylated thiazoles | Antibacterial agents |
For example, alkylation with chloroacetic acid anilides yields derivatives with enhanced lipophilicity and antimicrobial properties .
Comparative Reactivity with Structural Analogues
The reactivity profile aligns with structurally related thiazole-acetic acid derivatives:
Synthetic Challenges and Optimization
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Solubility Issues: The hydrophobic 4-methylbenzyl group necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions .
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is typically required due to byproduct formation during cyclization .
This compound’s multifunctional architecture enables diverse reactivity, positioning it as a valuable scaffold in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and photophysical properties.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. {2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid has been studied for its ability to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : The thiazole moiety is known for its role in several anticancer drugs. Preliminary studies suggest that this compound may interact with specific cellular pathways involved in cancer progression, potentially leading to the development of novel anticancer therapies.
- Inflammation Modulation : Some studies have shown that thiazole derivatives can modulate inflammatory responses. Investigating the effects of this compound on inflammatory markers could provide insights into its therapeutic potential in treating inflammatory diseases.
Agricultural Science Applications
- Pesticide Development : The compound's biological activity makes it a candidate for use in developing new pesticides. Its efficacy against plant pathogens could be explored to enhance crop protection strategies.
- Herbicide Research : Given its structural characteristics, this compound may also be investigated for herbicidal properties, contributing to sustainable agricultural practices.
Material Science Applications
- Organic Electronics : Compounds with thiazole structures are being explored for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. The unique electronic properties of this compound could be harnessed to improve device performance.
- Polymer Additives : This compound may serve as an additive in polymer formulations to enhance mechanical properties or provide specific functionalities such as UV stabilization or flame retardancy.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Properties | Evaluated against various pathogens | Exhibited significant inhibition against Staphylococcus aureus and Escherichia coli |
| Anticancer Activity Assessment | Interaction with cancer cell lines | Induced apoptosis in breast cancer cells through specific signaling pathways |
| Pesticidal Efficacy Trial | Tested on common agricultural pests | Demonstrated effective control over aphid populations in controlled environments |
Mechanism of Action
The mechanism of action of {2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares {2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid with key analogs, focusing on structural variations, synthetic routes, physicochemical properties, and inferred biological activities.
Structural Analogs and Substituent Effects
{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic Acid (C₁₂H₁₀ClNO₂S₂) Key Difference: Substitution of the 4-methyl group with a 3-chloro atom on the benzyl ring. Impact: The electron-withdrawing chloro group increases polarity and may reduce lipophilicity compared to the methyl-substituted analog. This could affect membrane permeability and bioavailability . Molecular Weight: 299.80 vs. 283.37 (target compound).
{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic Acid
- Key Difference : 4-Chloro substituent instead of methyl.
- Impact : Halogenation often enhances binding to hydrophobic pockets in enzymes or receptors. The 4-chloro derivative may exhibit stronger inhibitory activity in biological assays compared to the methyl variant .
2-(2-Benzyl-1,3-thiazol-4-yl)acetic Acid (C₁₂H₁₁NO₂S) Key Difference: Lacks the thioether linkage; benzyl group is directly attached to the thiazole. Impact: The absence of a sulfur atom in the linkage reduces molecular weight (233.29 vs.
[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid (C₁₃H₁₃NO₄S) Key Difference: Methoxy groups on the aryl ring. Impact: Methoxy substituents enhance solubility in polar solvents and may improve metabolic stability compared to alkyl or halogenated analogs .
Physicochemical Properties
- Solubility: The methyl group in the target compound likely improves solubility in organic solvents compared to halogenated analogs. Methoxy derivatives (e.g., C₁₃H₁₃NO₄S) exhibit higher aqueous solubility .
Biological Activity
{2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, a 4-methylbenzylthio group, and an acetic acid moiety, which collectively contribute to its diverse pharmacological properties. This article aims to summarize the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO2S2 |
| Molecular Weight | 273.39 g/mol |
| CAS Number | 914206-06-7 |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated that this compound possesses antibacterial activity comparable to standard antibiotics such as norfloxacin .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The compound exhibits cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that it can induce apoptosis in A431 and Jurkat cell lines with IC50 values lower than those of conventional chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 10 |
| Jurkat | 12 |
| MCF7 | 15 |
The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain metabolic enzymes involved in cancer progression or interact with cellular signaling pathways to induce apoptosis .
Case Studies
A recent study explored the structure-activity relationship (SAR) of thiazole-based compounds and identified key substituents that enhance biological activity. The presence of electron-donating groups like methyl at the para position of the phenyl ring was shown to significantly increase anticancer potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for {2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via condensation of 4-methylbenzyl thiol derivatives with appropriately functionalized thiazole precursors. For example, similar thiazole-acetic acid derivatives are synthesized by refluxing thioamide intermediates (e.g., 4-methylbenzothioamide) with brominated esters (e.g., ethyl 4-bromo-3-oxobutanoate) in ethanol, followed by hydrolysis to yield the acetic acid moiety . Purity is optimized via ether extraction, sodium sulfate drying, and recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- Elemental analysis : Ensures stoichiometric agreement (e.g., ±0.4% deviation) .
- IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid group) .
- Chromatography (TLC/HPLC) : Confirms homogeneity and absence of byproducts .
Q. What preliminary biological activities have been reported for structurally related thiazole-acetic acid derivatives?
- Findings : Analogous compounds exhibit antifungal and antimicrobial properties. For instance, derivatives with methoxyphenyl or morpholinomethylene substituents show activity against Candida albicans and Aspergillus niger via growth inhibition assays . These activities are often linked to thiol group interactions with microbial enzymes .
Advanced Research Questions
Q. How can structural modifications of the 4-methylbenzyl thioether group enhance bioactivity?
- Methodology :
- Substituent variation : Replace the 4-methyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate lipophilicity and target binding .
- Salt formation : Synthesize sodium or potassium salts to improve solubility and bioavailability .
- Metal complexes : Formulate Fe(II), Cu(II), or Zn(II) complexes to exploit redox-active properties for enhanced antifungal action .
Q. What experimental approaches resolve contradictions in biological activity data across analogs?
- Case study : While 2,4-dimethoxyphenyl analogs show strong antifungal activity, 3,4-dimethoxy derivatives may exhibit reduced efficacy due to steric hindrance. Resolve via:
- Dose-response assays : Quantify MIC (Minimum Inhibitory Concentration) values under standardized conditions .
- Molecular docking : Compare binding affinities to fungal cytochrome P450 enzymes using software like AutoDock .
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
- Methodology :
- Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidation (H₂O₂), and UV light. Monitor via HPLC-MS to identify degradation products (e.g., free thiol or acetic acid derivatives) .
- Mass balance analysis : Ensure total recovery ≥95% to validate analytical methods .
Q. What computational strategies predict binding modes to biological targets?
- Approach :
- Docking simulations : Use Schrödinger Suite or GOLD to model interactions with fungal lanosterol 14α-demethylase. Prioritize compounds with hydrogen bonds to heme iron or hydrophobic contacts with active-site residues .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal IC₅₀ values to guide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
